[4-(Dimethylamino)phenyl]phosphonous acid
Description
[4-(Dimethylamino)phenyl]phosphonous acid is an organophosphorus compound characterized by a phosphonous acid (-PH(O)(OH)) group attached to a phenyl ring substituted with a dimethylamino (-N(CH₃)₂) group at the para position. This structural motif imparts unique electronic properties due to the electron-donating dimethylamino group, which enhances the compound's solubility in polar solvents and influences its reactivity in chemical reactions.
Properties
CAS No. |
4741-19-9 |
|---|---|
Molecular Formula |
C8H12NO2P |
Molecular Weight |
185.16 g/mol |
IUPAC Name |
[4-(dimethylamino)phenyl]phosphonous acid |
InChI |
InChI=1S/C8H12NO2P/c1-9(2)7-3-5-8(6-4-7)12(10)11/h3-6,10-11H,1-2H3 |
InChI Key |
QZAYYDDWEKUKDC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)P(O)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of [4-(Dimethylamino)phenyl]phosphonous Acid
General Synthetic Strategy
The synthesis of this compound generally involves the coupling of a 4-(dimethylamino)phenyl precursor with phosphorus-containing reagents under controlled conditions. The key challenge is to introduce the phosphonous acid group (-P(OH)2) selectively and efficiently while maintaining the integrity of the dimethylamino substituent.
Method from Dialkylphosphine Chlorides and N,N-Dimethylaniline Derivatives
A prominent method described in patent CN106349286A involves the synthesis of [4-(N,N-dimethylamino)phenyl]dialkylphosphines, which are precursors to the phosphonous acid derivatives. This method can be adapted for the preparation of this compound by subsequent oxidation or hydrolysis steps.
Reaction Scheme and Conditions
- Reagents : N,N-dimethylaniline, 4-dimethylaminopyridine, cuprous acetate (CuOAc), and dialkylphosphine chlorides (e.g., di-tert-butylphosphine chloride or dicyclohexylphosphine chloride).
- Solvent : Dry toluene.
- Atmosphere : Argon protection to avoid oxidation.
- Temperature : 80-120 ºC.
- Reaction Time : 8-12 hours depending on the dialkylphosphine chloride used.
Procedure Summary
- Under argon atmosphere, toluene is added to a dry reactor.
- N,N-dimethylaniline, 4-dimethylaminopyridine, cuprous acetate, and the dialkylphosphine chloride are added sequentially.
- The mixture is heated to the desired temperature (80-120 ºC) for the specified time.
- After completion, the reaction is quenched with water.
- The organic layer is extracted, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is recrystallized from n-hexane to afford the [4-(N,N-dimethylamino)phenyl]dialkylphosphine as a white solid with high yield (95-97%).
Example Data
| Entry | Dialkylphosphine Chloride | Temp (ºC) | Time (h) | Yield (%) | Product |
|---|---|---|---|---|---|
| 1 | Di-tert-butylphosphine chloride | 100 | 10 | 95 | [4-(N,N-dimethylamino)phenyl]di-tert-butylphosphine |
| 2 | Dicyclohexylphosphine chloride | 80 | 12 | 96 | [4-(N,N-dimethylamino)phenyl]dicyclohexylphosphine |
NMR Data (typical for di-tert-butyl derivative):
- $$^{31}P$$ NMR (CDCl3): δ 35.8 (singlet)
- $$^{1}H$$ NMR (CDCl3): δ 7.58 (multiplet, 2H), 6.70 (doublet, J = 8.5 Hz, 2H), 2.96 (singlet, 6H), 1.22 (doublet, J = 11.3 Hz, 18H)
This method is noted for its high yield, mild reaction conditions, and suitability for industrial scale-up due to simple operation and low production cost.
Alternative Synthesis of Phenyl Phosphonic Acid Derivatives
Patent CN102276647A describes a method for synthesizing phenyl phosphonic acid derivatives, which can be related to the preparation of this compound by modification of the phenyl substituent.
Key Steps:
- Reacting 2-[(4R)-4,5-dihydro-4-R-2-oxazolinyl]phenol with phenyl phosphonyl dichloride (PhPOCl2) in anhydrous toluene with triethylamine.
- Reaction duration: approximately two days.
- Purification by hot filtration, solvent evaporation, and column chromatography using petroleum ether/dichloromethane (1:9).
- Resulting in a bimolecular phenyl phosphonic acid crystal containing one crystal water molecule.
This method highlights the importance of controlled reaction conditions and purification steps to obtain high-purity phosphonic acids with crystallinity and catalytic properties.
Comparative Analysis of Preparation Methods
Summary of Research Findings
- The dialkylphosphine chloride method provides a robust, high-yielding route to [4-(dimethylamino)phenyl]phosphine derivatives, which can be converted to the phosphonous acid form.
- Reaction conditions are mild and operationally simple, making it industrially attractive.
- The use of cuprous acetate as a catalyst and 4-dimethylaminopyridine as an additive facilitates the coupling reaction.
- Purification by recrystallization from n-hexane yields high-purity products.
- Alternative methods involving phenyl phosphonyl dichloride and oxazolinyl phenol derivatives allow access to phosphonic acids with crystalline structures, useful for catalytic applications.
- Comprehensive NMR data confirm the structure and purity of the synthesized compounds.
Chemical Reactions Analysis
Types of Reactions
[4-(Dimethylamino)phenyl]phosphonous acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The compound can undergo substitution reactions, where the dimethylamino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include phosphonic acid derivatives, phosphine derivatives, and substituted phenyl compounds. These products have diverse applications in different fields .
Scientific Research Applications
Medicinal Chemistry Applications
Pharmacological Properties
The dimethylamino moiety in [4-(Dimethylamino)phenyl]phosphonous acid contributes to its pharmacological potential. Compounds containing dimethylamine derivatives have shown significant promise in treating various medical conditions, including:
- Antimicrobial Activity : The compound exhibits activity against certain bacterial strains, making it a candidate for antibiotic development.
- Anticancer Properties : Research indicates that phosphonic acids can influence tumor growth pathways, suggesting that this compound may have anticancer effects through modulation of specific biochemical targets .
- Analgesic Effects : Similar compounds have been investigated for their pain-relieving properties, which could extend to this phosphonous acid derivative .
Synthetic Strategies
The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions to yield the desired product. Methods include:
- Phosphorylation Reactions : Utilizing various phosphonating agents to introduce the phosphonic acid group onto the aromatic ring.
- Functional Group Manipulation : Modifying existing functional groups within the compound to enhance biological activity or selectivity .
Organic Synthesis Applications
Bifunctional Reagent
this compound can serve as a bifunctional reagent in organic synthesis. It is capable of reacting with nucleophiles, facilitating the formation of new carbon-phosphorus bonds. This property is particularly useful in:
- Synthesis of Phosphonates : The compound can be utilized to synthesize various phosphonate derivatives, which are important in pharmaceuticals and agrochemicals.
- Coupling Reactions : Its reactivity allows it to participate in coupling reactions, forming complex organic molecules that can have diverse applications in drug development and material science .
Material Science Applications
Polymer Chemistry
In material science, this compound has potential applications in the development of new polymers with enhanced properties:
- Flame Retardants : Phosphorus-containing compounds are known for their flame-retardant properties, making this compound a candidate for incorporation into polymer matrices.
- Additives for Coatings : It can be used as an additive in coatings to improve durability and chemical resistance .
Case Studies and Research Findings
Several studies have highlighted the applications of this compound:
- Anticancer Activity Study : A study demonstrated that derivatives of dimethylamino-containing compounds showed significant inhibition of cancer cell proliferation, suggesting that this compound could be further explored for its anticancer potential .
- Synthesis and Characterization : Research focusing on the synthesis of phosphonic acids has shown that modifications to the dimethylamino group can lead to enhanced reactivity and selectivity in organic reactions, paving the way for more efficient synthetic pathways .
- Material Development Research : Investigations into polymer composites incorporating phosphorus compounds revealed improved thermal stability and flame resistance when this compound was used as an additive .
Mechanism of Action
The mechanism of action of [4-(Dimethylamino)phenyl]phosphonous acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by interacting with other critical regions of the enzyme. This inhibition can affect various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Key Observations :
- Compared to long-chain alkylamino derivatives (e.g., ), the dimethylamino group improves water solubility due to its polar nature.
Comparison :
- The use of coupling agents like HATU () or phosphonic dichloride () is common for introducing complex substituents, whereas simpler alkyl/aryl groups may employ catalytic methods ().
- The dimethylamino group’s electron-donating nature may necessitate milder reaction conditions compared to electron-withdrawing substituents like cyano groups ().
Physicochemical Properties
Substituents critically influence properties such as acidity, solubility, and thermal stability:
Notable Findings:
- The dimethylamino group’s polarity enhances water solubility, making this compound more suitable for aqueous-phase reactions than lipophilic analogs like .
- Steric effects from ortho-methyl groups in (2,4-dimethylphenyl)phosphonic acid reduce reactivity in esterification reactions compared to para-substituted derivatives .
Biological Activity
[4-(Dimethylamino)phenyl]phosphonous acid, a member of the organophosphorus compound family, is characterized by its phosphonous acid group linked to a phenyl ring with a dimethylamino substituent. Its molecular formula is C₈H₁₂NO₂P, and it has a molecular weight of approximately 185.16 g/mol. This compound exhibits various biological activities attributed to its unique chemical structure, particularly its interactions with biological targets.
The presence of the dimethylamino group enhances the reactivity and solubility of this compound in biological systems. This structural feature is crucial for its potential therapeutic applications, as it can influence binding affinities with enzymes and receptors involved in critical biological pathways.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Activity : Studies have demonstrated that phosphonic acids, including derivatives like this compound, possess antibacterial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
- Antioxidant Properties : The compound has been evaluated for its ability to scavenge free radicals. In tests involving DPPH (1,1-diphenyl-2-picrylhydrazyl), certain aminophosphonates demonstrated superior antioxidant activity compared to standard antioxidants like BHT (2,6-di-tert-butyl-4-methylphenol) .
- Neuroprotective Effects : Research on related compounds has highlighted their neuroprotective capabilities. For example, derivatives of dimethylaminophenyl compounds have shown significant suppression of neuronal cell death induced by oxidative stress .
Interaction Studies
Understanding the interaction of this compound with biological targets is essential for elucidating its pharmacological potential. Compounds similar in structure have been found to bind effectively to enzymes and receptors, suggesting that this compound may influence various biochemical pathways.
Case Studies
-
Antibacterial Efficacy : A study evaluated the antibacterial activity of phosphonic acid derivatives against multiple bacterial strains. The results indicated significant inhibition zones for certain compounds, demonstrating the potential of this compound as an antimicrobial agent (Table 1).
Compound Gram-positive Bacteria Gram-negative Bacteria 3a 15 mm (Staph. aureus) 13 mm (E. coli) 6a 16 mm (Bacillus subtilis) Nil 6b 12 mm Nil - Neuroprotective Study : In another investigation, compounds derived from dimethylaminophenyl structures were tested for their effects on neuronal cells under oxidative stress conditions. Results indicated that specific alkyl chain lengths significantly reduced cell death, suggesting a promising avenue for neuroprotective therapies .
Q & A
Q. What are the primary synthetic routes for [4-(Dimethylamino)phenyl]phosphonous acid, and how are intermediates characterized?
Answer: Synthesis typically involves hydrolysis of dichlorophosphine precursors. For example, phenyl dichlorophosphine hydrolysis proceeds stepwise: initial formation of phosphonous acid chloride, followed by thermal conversion to anhydrides . Characterization of intermediates and final products is achieved via ¹H/³¹P NMR spectroscopy (to confirm P–H and P–C bonds) and infrared (IR) spectroscopy (to identify P=O and P–O vibrations) . Purity is validated using mass spectrometry and elemental analysis .
Q. How does the stability of this compound vary under storage conditions?
Answer: Phosphonous acids are prone to disproportionation (e.g., forming (RPH)ₙ and RPO species) rather than polymerization. Stability is influenced by temperature, solvent, and moisture. For long-term storage, anhydrous conditions (e.g., under inert gas) and low temperatures (−20°C) are recommended. Regular NMR monitoring can detect decomposition .
Q. What analytical methods are critical for distinguishing this compound from structurally similar compounds?
Answer:
- ³¹P NMR : Phosphonous acids (P(III)) exhibit distinct chemical shifts (δ ~0–20 ppm) compared to phosphonic acids (P(V), δ ~15–35 ppm) .
- IR Spectroscopy : P–H stretching (~2350 cm⁻¹) is unique to phosphonous acids .
- Elemental Analysis : Confirms stoichiometry (C, H, N, P) to rule out impurities .
Advanced Questions
Q. How can researchers resolve contradictions in spectroscopic data for phosphonous acid derivatives?
Answer: Contradictions often arise from solvent effects, tautomerism, or decomposition. Mitigation strategies include:
Q. What reaction conditions optimize the synthesis of this compound with high yield?
Answer: Key parameters:
- Solvent : Use aprotic solvents (e.g., THF or CH₂Cl₂) to minimize hydrolysis .
- Temperature : Controlled stepwise heating (e.g., 0°C → room temperature → 40°C) avoids side reactions .
- Scavengers : Triethylamine or propylene oxide neutralizes HCl byproducts .
Typical yields range from 50–70%, depending on precursor purity .
Q. How does this compound interact with transition metals, and what applications arise from these interactions?
Answer: The dimethylamino group enhances metal coordination via lone-pair electrons, while the phosphonous acid moiety acts as a bidentate ligand . Applications include:
- Catalysis : Stabilizing Pd or Cu complexes for cross-coupling reactions .
- Materials science : Building blocks for metal-organic frameworks (MOFs) with tunable porosity .
Q. What computational approaches predict the physicochemical properties (e.g., pKa, log P) of this compound?
Answer:
- pKa prediction : Use QSPR models based on substituent effects. For example, the dimethylamino group lowers acidity (estimated pKa ~2.5–3.5) compared to unsubstituted phenylphosphonous acids .
- Log P calculation : Fragment-based methods (e.g., Crippen’s method) estimate hydrophobicity, critical for bioavailability studies .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Answer:
- Personal protective equipment (PPE) : Gloves, goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation of vapors or dust .
- First aid : For skin contact, wash with water; for inhalation, administer oxygen and seek medical attention .
- Waste disposal : Treat as hazardous organic phosphorus waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
